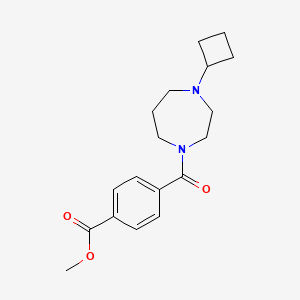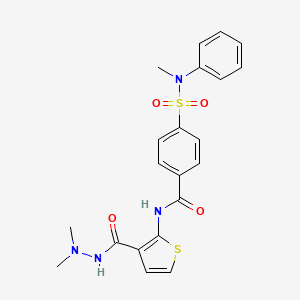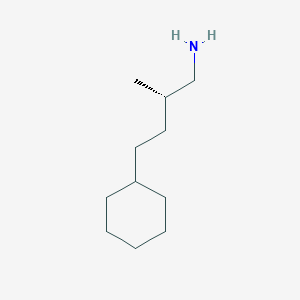
(2S)-4-Cyclohexyl-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Cyclohexyl-2-methylbutan-1-amine, also known as CYT387, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate the immune response and inflammatory processes in the body.
Wirkmechanismus
(2S)-4-Cyclohexyl-2-methylbutan-1-amine exerts its therapeutic effects by inhibiting the activity of JAK2, which is a key protein involved in the regulation of the immune response and inflammatory processes. JAK2 is known to activate various signaling pathways that promote the production of cytokines, which are responsible for the inflammation and immune response. By inhibiting JAK2, (2S)-4-Cyclohexyl-2-methylbutan-1-amine reduces the production of cytokines, thereby reducing the inflammation and immune response.
Biochemical and Physiological Effects:
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has been shown to have various biochemical and physiological effects, including the inhibition of JAK2 activity, the reduction of cytokine production, and the modulation of the immune response. In preclinical studies, (2S)-4-Cyclohexyl-2-methylbutan-1-amine has been shown to reduce the size of tumors in animal models of MPNs. In addition, (2S)-4-Cyclohexyl-2-methylbutan-1-amine has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and other autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to reduce cytokine production, and its potential therapeutic applications in various diseases. However, (2S)-4-Cyclohexyl-2-methylbutan-1-amine also has some limitations, including its complex synthesis method, its potential toxicity, and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of (2S)-4-Cyclohexyl-2-methylbutan-1-amine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, the combination of (2S)-4-Cyclohexyl-2-methylbutan-1-amine with other drugs may provide synergistic effects and improve its therapeutic efficacy. Further studies are needed to fully understand the potential of (2S)-4-Cyclohexyl-2-methylbutan-1-amine as a therapeutic agent.
Synthesemethoden
The synthesis of (2S)-4-Cyclohexyl-2-methylbutan-1-amine involves a series of chemical reactions, starting with the synthesis of the intermediate compound, 4-cyclohexyl-2-methylbutan-1-amine. This is followed by the conversion of the intermediate compound into (2S)-4-Cyclohexyl-2-methylbutan-1-amine through a series of steps involving the use of various reagents and catalysts. The final product is obtained through purification and crystallization. The synthesis of (2S)-4-Cyclohexyl-2-methylbutan-1-amine is a complex process that requires expertise in organic chemistry and chemical engineering.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has been studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and other autoimmune disorders. MPNs are a group of blood disorders characterized by the overproduction of blood cells in the bone marrow, which can lead to serious complications such as blood clots, bleeding, and organ damage. (2S)-4-Cyclohexyl-2-methylbutan-1-amine has been shown to inhibit the activity of JAK2, a protein that is involved in the development of MPNs. This inhibition leads to a reduction in the production of blood cells, thereby reducing the risk of complications.
Eigenschaften
IUPAC Name |
(2S)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Cyclohexyl-2-methylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
amine hydrochloride](/img/structure/B2763193.png)
![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)
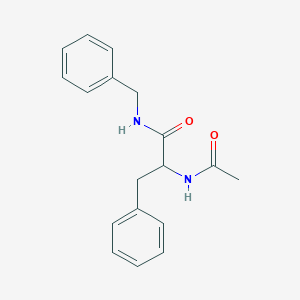
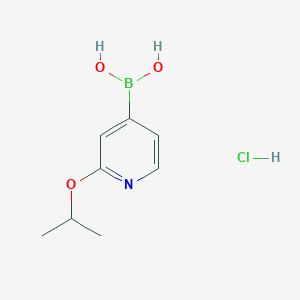
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
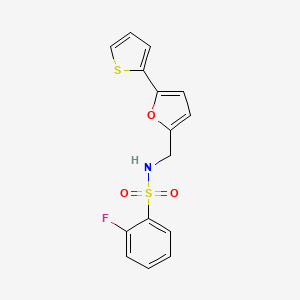
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)

